An In-depth Technical Guide to 2-Chloro-6-phenylnicotinonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Chloro-6-phenylnicotinonitrile: Synthesis, Properties, and Applications
Foreword: The Strategic Value of Substituted Nicotinonitriles
In the landscape of modern synthetic and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel functional molecules and therapeutic agents. Among the vast array of pyridine derivatives, 2-Chloro-6-phenylnicotinonitrile stands out as a particularly versatile and valuable building block. Its unique electronic architecture, arising from the interplay of a chloro substituent, a nitrile group, and a phenyl ring on the pyridine core, endows it with a rich and exploitable reactivity profile. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and key applications of 2-Chloro-6-phenylnicotinonitrile, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Chemical Identity and Structural Elucidation
2-Chloro-6-phenylnicotinonitrile is a halogenated heterocyclic compound belonging to the nicotinonitrile family.[1] The precise arrangement of its functional groups is key to its chemical behavior.
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IUPAC Name: 2-chloro-6-phenylpyridine-3-carbonitrile[1]
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Common Synonyms: 2-Chloro-6-phenyl-3-pyridinecarbonitrile, 2-chloro-6-phenylpyridine-3-carbonitrile[1]
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Molecular Weight: 214.65 g/mol [1]
The structure features a central pyridine ring. A chlorine atom is positioned at the 2-position, adjacent to the ring nitrogen, a phenyl group at the 6-position, and a cyano (nitrile) group at the 3-position.[1] This substitution pattern creates a molecule with distinct electronic regions: the electron-withdrawing nature of the chloro and nitrile groups makes the pyridine ring electron-deficient, particularly at the 2-position, while the phenyl group contributes to the molecule's overall steric profile and potential for π-stacking interactions.[1]
Caption: Chemical structure of 2-Chloro-6-phenylnicotinonitrile.
Physicochemical Data
A summary of the key physical and chemical properties is essential for its application in experimental design.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₂H₇ClN₂ | [1][2] |
| Molecular Weight | ~214.65 g/mol | [1] |
| Physical State | Typically a solid at room temperature. | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM) and chloroform. | [1] |
| Core Functional Groups | Pyridine, Chloro, Phenyl, Nitrile (Cyano) | [1] |
| Classification | Halogenated heterocyclic compound, Pyridine derivative, Nitrile. | [1] |
Synthesis Protocol and Mechanistic Considerations
A prevalent and reliable method for synthesizing 2-Chloro-6-phenylnicotinonitrile involves the chlorination of its corresponding 2-hydroxypyridine precursor.[1] This transformation is a cornerstone reaction in pyridine chemistry, valued for its efficiency.
Experimental Protocol: Chlorination of 2-Hydroxy-6-phenylnicotinonitrile
Causality: The conversion of the hydroxyl group to a chloro group is achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). The hydroxyl group in the 2-pyridone tautomer is a poor leaving group. POCl₃ activates the hydroxyl group by forming a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.
Step-by-Step Methodology:
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Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add the precursor, 2-hydroxy-6-phenylnicotinonitrile.
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Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃) in excess to serve as both the reagent and the solvent.[1]
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Heating: The reaction mixture is heated to reflux, typically around 110°C, using an oil bath.[1]
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Monitoring: The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin-Layer Chromatography (TLC), to determine the point of complete consumption of the starting material.[1]
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Work-up (Quenching): After completion, the reaction mixture is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by slowly adding it to a beaker of crushed ice.[5]
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Neutralization & Extraction: The acidic aqueous solution is neutralized with a base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until effervescence ceases. The aqueous layer is then extracted multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Caption: General workflow for the synthesis of 2-Chloro-6-phenylnicotinonitrile.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Chloro-6-phenylnicotinonitrile is dominated by the lability of the C2-chloro substituent and the versatility of the nitrile group.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution. This is due to the electron-withdrawing effect of the adjacent ring nitrogen and the nitrile group, which stabilize the negatively charged Meisenheimer complex intermediate. This makes the compound an excellent precursor for a wide range of derivatives.[1]
Common Transformations:
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Amination: Reaction with primary or secondary amines yields 2-amino-6-phenylnicotinonitrile derivatives.[1]
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Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base produces the corresponding 2-alkoxy or 2-aryloxy ethers.[1]
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Thiolation: Reaction with thiols leads to the formation of 2-thioether derivatives.[1]
Nitrile Group Transformations
The cyano group can undergo a variety of chemical conversions, further expanding the synthetic utility of the molecule:
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Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (2-chloro-6-phenylnicotinic acid) or amide.
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Reduction: The nitrile can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or to an aldehyde via reagents like Diisobutylaluminium hydride (DIBAL-H).
Caption: Key reaction pathways for 2-Chloro-6-phenylnicotinonitrile.
Applications in Research and Drug Discovery
The structural motifs present in 2-Chloro-6-phenylnicotinonitrile make it a valuable scaffold in medicinal chemistry. Heterocyclic compounds are central to drug discovery, and new synthetic methodologies that provide access to functionalized heterocycles are critical for expanding drug-like chemical space.[6] Chlorine-containing molecules, in particular, are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[7]
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Scaffold for Bioactive Molecules: It serves as a starting material for the synthesis of more complex molecules with potential biological targets.[1] The ability to easily displace the chloro group allows for the systematic introduction of various functional groups, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.[1]
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Enzyme Inhibitors: The pyridine-based structure is a common feature in many enzyme inhibitors. For instance, related substituted aminopyrimidinyl thiazole carboxamides have been identified as potent Src/Abl kinase inhibitors for cancer therapy.[8] The 2-Chloro-6-phenylnicotinonitrile core can be elaborated to target the active sites of various enzymes.
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Fluorescent Probes: Nicotinonitrile derivatives can exhibit interesting photophysical properties. The introduction of specific substituents, such as chloro groups, has been shown to enhance the fluorescence of related 2-amino-4,6-diphenylnicotinonitriles, suggesting potential applications in developing fluorescent sensors or imaging agents.[9]
Safety and Handling
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Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[10] It may cause skin irritation and serious eye damage.[10]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[10]
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Handling: Avoid creating dust. Wash hands thoroughly after handling.[10]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[11]
A thorough risk assessment should be conducted before any experimental work is undertaken.[5]
Conclusion
2-Chloro-6-phenylnicotinonitrile is a high-value synthetic intermediate characterized by its strategic placement of reactive functional groups. Its straightforward synthesis and, most importantly, the high reactivity of its C2-chloro position towards nucleophilic substitution make it an exceptionally useful platform for the synthesis of a diverse array of substituted pyridine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science, ensuring that 2-Chloro-6-phenylnicotinonitrile will continue to be a relevant and frequently utilized building block in advanced chemical research.
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- 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile - SpectraBase. (n.d.).
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- SAFETY DATA SHEET - TCI Chemicals. (2025).
- CAS 43083-14-3 | 2-Chloro-6-phenylnicotinonitrile - Alchem.Pharmtech. (n.d.).
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- 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3 - Methylamine Supplier. (n.d.).
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Retrieved from [Link]
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved from [Link]
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Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]
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| ~7.9-7.4 ppm (m, 7H, Ar-H), ~7.5 & ~5.8 ppm (br s, 2H, -NH₂) | The presence of two broad singlets for the -NH₂ protons is a key indicator. These signals may broaden or exchange with D₂O. |



